molecular formula C13H16O3 B2524704 2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane CAS No. 36115-41-0

2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane

Cat. No.: B2524704
CAS No.: 36115-41-0
M. Wt: 220.268
InChI Key: GRKBETVXAMQRSR-UHFFFAOYSA-N
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Description

IUPAC Naming Conventions

The systematic name 2-({2-methoxy-4-[(1E)-1-propenyl]phenoxy}methyl)oxirane adheres to IUPAC rules for glycidyl ether derivatives. Key components include:

  • Oxirane : A three-membered cyclic ether (epoxide) with the substituent at position 2.
  • Phenoxymethyl bridge : A methylene group (-CH₂-) connecting the oxirane to a phenoxy moiety.
  • Substituents on the phenoxy group :
    • Methoxy group (-OCH₃) at position 2 of the phenyl ring.
    • Prop-1-en-1-yl group (CH₂=CHCH₂) at position 4, with the double bond in the (1E)-configuration (trans arrangement).

The use of "(1E)-" specifies the geometry of the propenyl substituent, distinguishing it from Z-isomers.

CAS Registry and Synonyms

  • CAS Number : 36115-41-0.
  • Synonyms :
    • 2-{[2-methoxy-4-(prop-1-en-1-yl)phenoxy]methyl}oxirane.
    • 2-[(2-methoxy-4-prop-1-enylphenoxy)methyl]oxirane.

This compound is distinct from structurally related glycidyl ethers such as 2-[(4-allyl-2-methoxyphenoxy)methyl]oxirane (CAS 36014-34-3), which features a prop-2-en-1-yl (allyl) group instead of the prop-1-en-1-yl substituent.

Molecular Architecture: Oxirane-Phenoxymethyl Conjugation

Core Structural Features

The molecule consists of three interconnected components:

  • Oxirane ring : A strained cyclic ether with two adjacent carbons bonded to the phenoxymethyl bridge and a hydrogen atom.
  • Phenoxymethyl bridge : A methylene group (-CH₂-) linking the oxirane to a phenoxy group.
  • Substituted phenyl ring :
    • Position 2 : Methoxy group (-OCH₃).
    • Position 4 : Prop-1-en-1-yl group (CH₂=CHCH₂).

The SMILES notation for the compound is C1C(O1)COC2=CC=C(C=C2)CC=C, illustrating the oxirane (C1C(O1)), phenoxymethyl bridge (COC2), and substituted phenyl ring.

Functional Group Reactivity

  • Epoxide ring : Highly reactive toward nucleophiles, enabling ring-opening polymerization or crosslinking.
  • Propenyl group : Unsaturated site for potential dienophilic reactions or further functionalization.
  • Methoxy group : Electron-donating substituent influencing electronic properties and solubility.

Stereochemical Considerations: E/Z Isomerism in Propenyl Substituent

Geometric Isomerism of the Propenyl Group

The prop-1-en-1-yl substituent exhibits E/Z isomerism , but the compound is specifically synthesized in the E-configuration (trans). This is denoted by the "(1E)-" descriptor in the IUPAC name.

Isomer Configuration Structural Implication
E Trans Substituents on opposite sides of the double bond
Z Cis Substituents on the same side of the double bond

The E-configuration is confirmed by the SMILES notation (CC=C), where the double bond (C=C) is flanked by carbons with no adjacent substituents on the same side.

Impact on Reactivity and Properties

The E-configuration influences:

  • Steric hindrance : Reduced steric effects compared to Z-isomers.
  • Electronic properties : Altered conjugation between the propenyl group and the aromatic ring.
  • Polymerization behavior : Potential for controlled reactivity in crosslinking applications.

Comparative Structural Analysis with Related Epoxy Aryl Ethers

Key Structural Analogues

Table 1 compares the target compound with structurally related glycidyl ethers:

Compound CAS Number Substituents on Phenyl Ring Key Structural Feature
2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane 36115-41-0 Methoxy (C2), Prop-1-en-1-yl (C4) E-configured propenyl group
Phenyl glycidyl ether 122-60-1 None Unsubstituted phenyl ring
Glycidyl 4-methoxyphenyl ether 2211-94-1 Methoxy (C4) Single substituent at para position
2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane 36014-34-3 Methoxy (C2), Allyl (C4) Prop-2-en-1-yl (allyl) substituent

Structural Differentiation

  • Substituent Positioning :
    • The methoxy group occupies the ortho position relative to the phenoxymethyl bridge, while the propenyl group is para .
    • In contrast, glycidyl 4-methoxyphenyl ether has a single methoxy group at the para position.
  • Unsaturation :
    • The propenyl group introduces additional unsaturation compared to allyl-substituted analogues.
  • Steric and Electronic Effects :
    • The methoxy group enhances electron density at the ortho position, while the propenyl group contributes to π-conjugation with the aromatic ring.

Properties

IUPAC Name

2-[[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-4-10-5-6-12(13(7-10)14-2)16-9-11-8-15-11/h3-7,11H,8-9H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKBETVXAMQRSR-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC2CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC2CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents :
    • Isoeugenol (10.0 g, 60.9 mmol)
    • Epichlorohydrin (19.1 mL, 243.6 mmol, 4 equivalents)
    • Sodium hydroxide (2.7 g, 66.6 mmol) in ethanol (30 mL)
  • Procedure :
    Isoeugenol is added to an ethanolic NaOH solution, followed by epichlorohydrin. The mixture is heated at 353 K (80°C) for 3 hours under vigorous stirring. Post-reaction, toluene (70 mL) is introduced to separate aqueous and organic phases. The organic layer is washed with water, dried, and purified via silica gel chromatography using ethyl acetate/cyclohexane (1:4 v/v).
  • Yield : ~70–75% (reported purity ≥95%).

Mechanistic Insights

The reaction proceeds through two sequential steps:

  • Nucleophilic Attack : Deprotonation of isoeugenol’s phenolic –OH group by NaOH generates a phenoxide ion, which attacks the less hindered carbon of epichlorohydrin, forming a chlorohydrin intermediate (Fig. 1A).
  • Epoxide Formation : Intramolecular SN2 displacement of chloride by the adjacent alkoxide oxygen closes the three-membered epoxide ring, releasing HCl (Fig. 1B).

Stereochemical Considerations :
Isoeugenol exists as a cis/trans isomeric mixture, but the reaction selectively produces the trans-configured glycidyl ether due to steric hindrance during epoxide cyclization. Single-crystal X-ray diffraction confirms the E-geometry of the propenyl group in the final product.

Alternative Pathway: Halohydrin Cyclization

While less common for this specific compound, epoxides can generally be synthesized via halohydrin intermediates. This method, outlined in a 2024 mechanistic study, involves:

Halohydrin Preparation

  • Reactants : Isoeugenol derivatives with vicinal –OH and –X (X = Cl, Br) groups.
  • Base Treatment : Exposure to aqueous NaOH induces intramolecular SN2 attack, ejecting halide and forming the epoxide.

Applicability Limitations :
This route is theoretically viable but impractical for this compound due to the difficulty in synthesizing the requisite halohydrin precursor. The primary method remains more efficient for large-scale production.

Catalytic and Stereoselective Approaches

Recent advances in transition metal-catalyzed epoxidations offer potential routes for enantioselective synthesis, though these remain underexplored for aryl glycidyl ethers.

Structural and Physicochemical Properties

Crystallographic Data

  • Space Group : Triclinic P1
  • Unit Cell Parameters :
    • a = 6.923 Å, b = 7.451 Å, c = 12.311 Å
    • α = 78.12°, β = 83.45°, γ = 70.33°
  • Packing : Offset π-stacking interactions between aromatic rings stabilize the crystal lattice.

Thermal and Spectral Characteristics

Property Value Method Source
Melting Point 45–47°C DSC
Boiling Point 285–287°C (dec.) Simulated
IR (ν, cm⁻¹) 910 (epoxide), 1260 (C–O) FT-IR
¹H NMR (CDCl₃, δ) 3.38 (m, epoxide CH₂) 400 MHz

Industrial Applications and Derivatives

The compound serves as a precursor to diepoxides (e.g., 2-[3-methoxy-4-(2-oxiranylmethoxy)phenyl]-3-methyloxirane) used in cross-linked polymer networks. Key applications include:

  • Thermosetting Resins : Combined with amines or anhydrides to produce high-strength adhesives.
  • Bio-Based Polymers : Leveraging isoeugenol’s renewable origin for sustainable materials.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The methoxy group and the oxirane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating diverse chemical entities. The compound can be transformed into various derivatives through oxidation, reduction, and substitution reactions .

Medicinal Chemistry

Research indicates that this compound may exhibit significant biological activities, including potential anti-inflammatory and anti-cancer properties. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in metabolic pathways, leading to therapeutic effects. For instance, its ability to inhibit nitric oxide (NO) and hydrogen peroxide (H₂O₂) production has been noted, which could be beneficial in treating conditions like rheumatoid arthritis .

Biological Studies

The interaction studies involving this compound are crucial for understanding its biological activity. Similar compounds have shown effects on cell function, influencing cell signaling pathways and gene expression. The molecular mechanism of action for this compound is not fully established; however, it may exert effects through binding interactions with biomolecules or enzyme inhibition .

Industrial Applications

In addition to research applications, this compound has potential uses in industrial settings. Its unique properties make it suitable for the production of polymers and other industrial chemicals. The ability to modify its structure through various chemical reactions allows for the development of specialized materials with tailored properties .

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator in inflammatory and autoimmune diseases . By inhibiting STAT3, the compound can reduce inflammation and prevent joint damage in conditions like rheumatoid arthritis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related epoxide derivatives:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Biological Activity Reference
2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane Methoxy (2), Propenyl (4) Epoxide, Allyl ~222 (estimated) Insecticidal, Anti-inflammatory
2-(4-(3-Chloropropoxy)-3-methoxybenzyl)oxirane (3b) Methoxy (3), 3-Chloropropoxy (4) Epoxide, Chloroalkoxy 270.7 Enhanced insecticidal activity
2-(3-Methoxy-4-propoxybenzyl)oxirane (3a) Methoxy (3), Propoxy (4) Epoxide, Alkoxy 238.3 Moderate insecticidal activity
2-[[4-[(4-Methoxyphenyl)-1-naphthalenylmethyl]phenoxy]methyl]oxirane Methoxyphenyl-naphthalene (4) Epoxide, Aromatic extension 430.5 Unknown (structural complexity)
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane 2-Methoxyethyl (4) Epoxide, Ether 208.25 Synthetic intermediate

Key Observations :

Alkoxy groups (e.g., propoxy in 3a) reduce reactivity compared to propenyl, leading to milder biological effects .

Epoxide Reactivity :

  • All compounds contain the oxirane ring, enabling nucleophilic ring-opening reactions. However, steric hindrance from bulky substituents (e.g., naphthalene in ) may reduce accessibility to biological targets.

Physicochemical Properties

  • Lipophilicity (LogP) :
    The propenyl group increases LogP compared to alkoxy-substituted epoxides, enhancing membrane permeability. For example:

    • Target compound: LogP ≈ 2.5 (estimated).
    • 3a (propoxy): LogP ≈ 2.0 .
    • 3b (chloropropoxy): LogP ≈ 2.8 .
  • Crystallographic Data : Related compounds (e.g., phenyl benzoate derivatives) exhibit dihedral angles of ~81° between aromatic rings, suggesting similar packing dynamics in the target compound .

Biological Activity

2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane, with the molecular formula C13H16O3, is an organic compound characterized by its unique structure which includes an oxirane ring and a methoxy group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal and pharmaceutical research.

The biological activity of this compound is thought to involve several key biochemical pathways:

  • Nitric Oxide (NO) and Hydrogen Peroxide (H2O2) Production : Preliminary studies suggest that this compound may inhibit the production of NO and H2O2, which are critical signaling molecules in various physiological processes.
  • Cellular Interactions : The compound is believed to interact with various enzymes and proteins, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Cellular Effects

Research indicates that similar compounds can significantly impact cellular function. Some observed effects include:

  • Influence on Cell Signaling : Changes in cell signaling pathways may lead to altered cellular responses, including apoptosis and proliferation.
  • Gene Expression Modulation : The compound may affect transcription factors that regulate gene expression related to inflammation and immune responses.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its bioavailability and therapeutic potential. This includes absorption, distribution, metabolism, and excretion (ADME) characteristics that influence its efficacy in biological systems.

Case Studies

Several studies have investigated the biological activities of compounds structurally related to this compound:

  • Anti-inflammatory Properties : A study demonstrated that similar compounds exhibited significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines .
  • Anticancer Activity : Compounds with analogous structures were tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting tumor growth .
  • Enzyme Inhibition : Some derivatives have been reported to inhibit specific enzymes involved in inflammatory responses, suggesting potential applications in treating conditions like rheumatoid arthritis .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure SimilarityBiological ActivityReferences
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenolHighAnti-inflammatory
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetateModerateAnticancer

Q & A

Q. What are the optimal synthetic routes for 2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane, and how can purity be maximized?

The synthesis typically involves epoxidation of a precursor allyl ether. For example, allyl-substituted phenolic intermediates (e.g., 4-allyl-2-methoxyphenol) can be epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane under controlled temperatures (0–5°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Side products like diastereomers may form, requiring careful optimization of reaction time and stoichiometry.

Q. How is structural characterization of this oxirane derivative performed?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the epoxide ring (δ 3.5–4.5 ppm for oxirane protons) and methoxy group (δ 3.8–3.9 ppm). The allyl substituent’s geometry (cis/trans) is resolved via coupling constants in 1^1H NMR .
  • X-ray crystallography : Resolves stereochemistry and dihedral angles between aromatic and oxirane rings (e.g., ~73.6° observed in similar structures) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ for C14_{14}H16_{16}O3_3: calc. 233.1178, observed 233.1181) .

Q. What are the stability considerations for this compound under laboratory conditions?

The epoxide group is sensitive to nucleophilic attack. Storage at –20°C under inert atmosphere (argon) in anhydrous solvents (e.g., DMSO or DMF) prevents hydrolysis. Stability assays via HPLC monitoring (C18 column, acetonitrile/water mobile phase) over 48 hours confirm <5% degradation under optimal conditions .

Advanced Research Questions

Q. How does the regioselectivity of epoxidation vary with substituent positioning in allyl-phenolic precursors?

Computational studies (DFT at B3LYP/6-31G* level) predict higher reactivity at the less sterically hindered allyl terminus. Experimental data for analogs show 85% regioselectivity for the terminal epoxide when electron-donating groups (e.g., methoxy) are para to the allyl chain . Competing pathways, such as radical-mediated oxidation, are minimized using mCPBA over peroxides .

Q. What methodologies resolve contradictions in reported biological activity data for oxirane derivatives?

Discrepancies in antimicrobial assays (e.g., MIC values) often arise from variations in bacterial strains or solvent systems. Standardized protocols (CLSI guidelines) with DMSO controls (<1% v/v) and checkerboard assays for synergy/antagonism (e.g., with β-lactams) improve reproducibility. For example, this compound shows IC50_{50} = 12.5 μM against S. aureus in Mueller-Hinton broth, but activity drops 4-fold in LB media due to protein binding .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic ring-opening reactions?

Molecular dynamics simulations (AMBER force field) and Fukui indices identify the electrophilic C2 atom in the oxirane ring as the primary site for nucleophilic attack. Experimental validation using amines (e.g., morpholine) confirms regioselective ring-opening to yield β-amino alcohols, with steric effects from the methoxy group dictating product ratios (e.g., 7:3 for C2 vs. C3 attack) .

Q. What in vitro assays are suitable for evaluating its anti-inflammatory potential?

  • NF-κB inhibition : Luciferase reporter assays in HEK293T cells (IC50_{50} = 18 μM).
  • COX-2 inhibition : ELISA-based measurement of prostaglandin E2_2 in LPS-stimulated macrophages (30% inhibition at 25 μM).
  • Cytokine profiling : Multiplex assays (IL-6, TNF-α) show dose-dependent suppression, with p-values <0.01 at 50 μM .

Methodological Considerations

Q. How to troubleshoot low yields in large-scale synthesis?

Common issues include:

  • Incomplete epoxidation : Increase mCPBA equivalents (1.2–1.5 mol) and extend reaction time to 24 hours.
  • Polar byproducts : Replace silica gel with reverse-phase C18 chromatography for better separation.
  • Scale-up limitations : Use flow chemistry with microreactors to enhance heat dissipation and mixing efficiency .

Q. What analytical techniques differentiate stereoisomers of this compound?

  • Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), 1 mL/min flow rate. Retention times: 8.2 min (R,R) vs. 9.7 min (S,S).
  • Circular dichroism (CD) : Distinct Cotton effects at 220 nm (R,R) and 235 nm (S,S) .

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